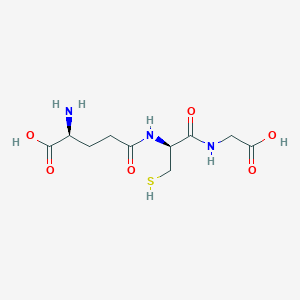

Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)-

Vue d'ensemble

Description

Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- is a useful research compound. Its molecular formula is C10H17N3O6S and its molecular weight is 307.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Piézoélectricité et biocompatibilité

La glycine, l'acide aminé le plus simple, est considérée comme un biomatériau fonctionnel prometteur en raison de son excellente biocompatibilité et de sa forte piézoélectricité hors plan {svg_1}. Les applications pratiques exigent que les films de glycine soient fabriqués avec leur forte direction polaire piézoélectrique 〈001〉 alignée sur l'épaisseur du film {svg_2}.

Intégrité de la barrière hémato-encéphalique (BHE)

L'activation des récepteurs NMDA non classiques par la glycine altère la fonction de barrière des cellules endothéliales cérébrales {svg_3}. Ceci suggère que la glycine joue un rôle dans le maintien de l'intégrité de la BHE, ce qui est nécessaire pour maintenir l'homéostasie du système nerveux central (SNC) {svg_4}.

Neuroprotection

L'internalisation du récepteur NMDA induite par la glycine fournit une neuroprotection {svg_5}. Ceci suggère que la glycine pourrait avoir des applications potentielles dans le traitement des maladies neurologiques caractérisées par des changements dans l'équilibre des concentrations de neurotransmetteurs dans le SNC {svg_6}.

4. Synthèse de dérivés d'acides aminés symétriques Les dérivés symétriques d'α-acides aminés peuvent être utilisés pour la synthèse de peptides liés de manière intermoléculaire, tels que les peptides de type dimère, et les peptides modifiés dans lesquels deux acides aminés sont liés de manière intramoléculaire {svg_7}. Ceci suggère que la glycine pourrait être utilisée comme intermédiaire de synthèse pour la synthèse totale de produits naturels et de molécules fonctionnelles {svg_8}.

Polypeptides synthétiques

Les progrès récents en matière de N-carboxyanhydrides d'acides aminés (NCA) et de polypeptides synthétiques mettent en évidence le rôle de la glycine dans la chimie, l'auto-assemblage et les applications biologiques de ces matériaux {svg_9}. La glycine peut être utilisée dans la préparation de nouveaux polypeptides bien définis {svg_10}.

Synthèse organique

La glycine peut être utilisée dans la synthèse de dérivés d'α-acides aminés non naturels {svg_11}. Ceci suggère que la glycine pourrait être utilisée dans le développement de nouveaux protocoles pour l'arylation, l'alkylation, l'alcynylation, l'halogénation, l'alkoxylation et l'acyloxylation de ces acides aminés {svg_12}.

Mécanisme D'action

Target of Action

The primary targets of Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)-, also known as Glutathione (GSH), are reactive oxygen species (ROS) and enzymes involved in detoxification processes . GSH is a cofactor for some enzymes, including glutathione peroxidase .

Mode of Action

GSH participates in leukotriene synthesis and acts as a cofactor for the enzyme glutathione peroxidase . It plays a role in the hepatic biotransformation and detoxification process, acting as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion . It also participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes .

Biochemical Pathways

GSH is involved in several biochemical pathways. It participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase . It also plays a role in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes . GSH is a cofactor of conjugation and reduction reactions that are catalyzed by glutathione S-transferase enzymes expressed in the cytosol, microsomes, and mitochondria .

Pharmacokinetics

The pharmacokinetics of GSH are complex due to its role in various biochemical processes. It is involved in the hepatic biotransformation and detoxification process, acting as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion . .

Result of Action

The action of GSH results in the detoxification of harmful substances, reduction of oxidative stress, and maintenance of cellular health . It helps to maintain the redox balance within cells, which is crucial for cellular functions . GSH depletion may play a central role in inflammatory diseases and COVID-19 pathophysiology, host immune response, and disease severity and mortality .

Action Environment

Environmental factors can influence the action, efficacy, and stability of GSH. Oxidative stress, for example, can lower GSH levels, affecting its ability to protect against cell and tissue damage . Therapies enhancing GSH could become a cornerstone to reduce severity and fatal outcomes of inflammatory diseases and COVID-19, and increasing GSH levels may prevent and subdue these diseases .

Orientations Futures

Research is ongoing into the potential health benefits of GGC supplementation, particularly in situations where glutathione has been acutely lowered below optimum, such as following strenuous exercise, during trauma, or episodes of poisoning . Further studies are needed to fully understand the potential of GGC in health and disease .

Analyse Biochimique

Biochemical Properties

Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- is a potent antioxidant that participates in redox reactions by cycling between its reduced (GSH) and oxidized (GSSG) forms. It interacts with several enzymes, including glutathione peroxidase, which reduces hydrogen peroxide and lipid peroxides, and glutathione reductase, which regenerates GSH from GSSG. Additionally, it serves as a substrate for glutathione S-transferases, which catalyze the conjugation of GSH to various electrophilic compounds, aiding in detoxification .

Cellular Effects

Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- influences various cellular processes, including cell proliferation, apoptosis, and immune responses. It modulates cell signaling pathways such as the Keap1-Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxification genes. This compound also affects gene expression by altering the redox state of transcription factors and other regulatory proteins . In cellular metabolism, it plays a role in the synthesis of DNA and proteins, as well as in the detoxification of reactive oxygen species (ROS).

Molecular Mechanism

At the molecular level, Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- exerts its effects through various mechanisms. It acts as a reducing agent, donating electrons to neutralize ROS and other free radicals. This compound also forms conjugates with toxic substances, facilitating their excretion. Furthermore, it modulates the activity of enzymes involved in redox reactions and influences the expression of genes related to oxidative stress and detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- can change over time due to its stability and degradation. It is relatively stable under physiological conditions but can be degraded by enzymes such as gamma-glutamyltranspeptidase. Long-term studies have shown that this compound can maintain cellular redox balance and protect against oxidative damage over extended periods . Its effectiveness may decrease if not properly stored or if exposed to conditions that promote degradation.

Dosage Effects in Animal Models

The effects of Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- vary with different dosages in animal models. At low to moderate doses, it has been shown to enhance antioxidant defenses and improve cellular function. At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the benefits plateau or diminish beyond a certain dosage.

Metabolic Pathways

Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- is involved in several metabolic pathways, including the gamma-glutamyl cycle, which is crucial for its synthesis and degradation. It interacts with enzymes such as gamma-glutamylcysteine synthetase and glutathione synthetase during its synthesis. This compound also affects metabolic flux by modulating the levels of various metabolites and cofactors involved in redox reactions .

Transport and Distribution

Within cells and tissues, Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- is transported and distributed by specific transporters and binding proteins. Members of the ATP-binding cassette (ABC) transporter family facilitate its excretion from cells. Additionally, it can be transported across cellular membranes by gamma-glutamyltranspeptidase and other transporters . Its localization and accumulation are influenced by these transport mechanisms.

Subcellular Localization

Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- is predominantly localized in the cytosol but can also be found in other subcellular compartments such as mitochondria and the nucleus. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to different compartments. This localization is crucial for its role in maintaining cellular redox balance and protecting against oxidative damage .

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSXRVCMGQZWBV-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303707 | |

| Record name | L-γ-Glutamyl-D-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128960-77-0 | |

| Record name | L-γ-Glutamyl-D-cysteinylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128960-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-γ-Glutamyl-D-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3aS,4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B1179468.png)